molecular formula C9H14N6 B8527448 2-Butylaminoadenine CAS No. 5463-09-2

2-Butylaminoadenine

Cat. No. B8527448
CAS RN: 5463-09-2
M. Wt: 206.25 g/mol
InChI Key: BYCJYBHYAVBYGC-UHFFFAOYSA-N
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Patent
US07157465B2

Procedure details

2-Chloroadenine (6.0 g, 35.4 mmol) and butylamine (30 ml) were placed in an autoclave (200 ml), and the content of the autoclave was allowed to react at 130° C. for 150 hours. The reaction solution was concentrated under reduced pressure, and water was poured into the residue to precipitate a solid. The precipitated solid was sequentially washed with methylene chloride and methanol. Thus, 2.08 g of the title compound was obtained as a yellowish orange powdery solid (yield: 30%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
30%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:16][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 130° C. for 150 hours
Duration
150 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was poured into the residue
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
WASH
Type
WASH
Details
The precipitated solid was sequentially washed with methylene chloride and methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=NC(=C2NC=NC2=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.